3-{[(Tert-butoxy)carbonyl](ethyl)amino}-2-methylpropanoic acid
CAS No.: 1342092-27-6
Cat. No.: VC7497021
Molecular Formula: C11H21NO4
Molecular Weight: 231.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342092-27-6 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.292 |
| IUPAC Name | 3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C11H21NO4/c1-6-12(7-8(2)9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) |
| Standard InChI Key | VXAUDAPBLIWBIB-UHFFFAOYSA-N |
| SMILES | CCN(CC(C)C(=O)O)C(=O)OC(C)(C)C |
Introduction
[Introduction to 3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid](pplx://action/followup)
3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid is a chemical compound used primarily in research and experimental settings. It is a protected amino acid derivative, where the tert-butoxycarbonyl (Boc) group is used to protect the amino functionality, and an ethyl group is attached to the nitrogen atom. This compound is synthesized and sold by companies like Enamine Ltd. for use in various chemical and pharmaceutical research applications .
Synthesis and Applications
This compound is typically synthesized through standard peptide synthesis techniques, involving the protection of the amino group with a Boc group and subsequent coupling reactions. It is used in the synthesis of peptides and other organic molecules where amino acid derivatives are required.
Safety and Handling
As with many chemical reagents, handling requires appropriate safety precautions, including gloves, goggles, and working in a well-ventilated area. It is intended for research use only and should not be used as a pharmaceutical, food additive, or household product .
Comparison with Similar Compounds
Other compounds like 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS No. 132696-45-8) and (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS No. 190897-47-3) are also used in peptide synthesis but lack the ethyl group on the nitrogen atom . These compounds have different CAS numbers and applications based on their stereochemistry and functional groups.
Data Table: Comparison of Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Stereochemistry |
|---|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid | 1342092-27-6 | Not specified | Not specified |
| 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | 132696-45-8 | C₉H₁₇NO₄ | (R)-form available |
| (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | 190897-47-3 | C₉H₁₇NO₄ | (S)-form |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume